molecular formula C10H16ClNO3 B13640887 (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B13640887
M. Wt: 233.69 g/mol
InChI Key: LRYWCVLEQVLOFQ-PPHPATTJSA-N
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Description

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

    (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-(3,5-dimethoxyphenyl)ethanol: The free base form without the hydrochloride salt.

    3,5-Dimethoxyphenethylamine: A structurally related compound with different pharmacological properties.

Uniqueness: ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity can significantly influence its pharmacological effects, making it a valuable compound for studying chiral interactions in biological systems.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m0./s1

InChI Key

LRYWCVLEQVLOFQ-PPHPATTJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CO)N)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC.Cl

Origin of Product

United States

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